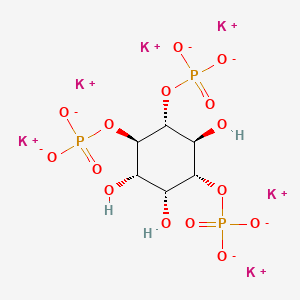

d-Myo-inositol-1,4,5-trisphosphate tripotassium salt

Overview

Description

Scientific Research Applications

Ins(1,4,5)-P3 hexapotassium salt has a wide range of applications in scientific research:

Mechanism of Action

As a second messenger, d-Myo-inositol-1,4,5-trisphosphate tripotassium salt plays a critical role in cellular signal transduction, particularly in calcium homeostasis . It binds to one of several Ins(1,4,5)P3 receptors, each containing a calcium channel domain, thereby regulating cytosolic Ca2+ activities .

Safety and Hazards

While d-Myo-inositol-1,4,5-trisphosphate tripotassium salt is generally considered safe, individual responses may vary. For specific populations, such as pregnant women, nursing mothers, or individuals with chronic diseases, it is advisable to consult a healthcare provider before use . Overconsumption may lead to digestive discomfort, such as diarrhea or bloating .

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ins(1,4,5)-P3 hexapotassium salt is synthesized through the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate. This process involves the activation of phosphoinositide-specific phospholipase C, which catalyzes the hydrolysis reaction . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of Ins(1,4,5)-P3 hexapotassium salt involves large-scale enzymatic hydrolysis processes. The production setup includes bioreactors where the enzymatic reactions are carried out under controlled conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ins(1,4,5)-P3 hexapotassium salt primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol polyphosphate kinases to form higher inositol phosphates .

Common Reagents and Conditions

The phosphorylation reactions typically involve inositol polyphosphate kinases and ATP as the phosphate donor. The reactions are carried out in aqueous solutions under physiological conditions .

Major Products Formed

The major products formed from the phosphorylation of Ins(1,4,5)-P3 hexapotassium salt include inositol 1,3,4,5-tetrakisphosphate and inositol 1,3,4,5,6-pentakisphosphate .

Comparison with Similar Compounds

Similar Compounds

Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate involved in calcium ion mobilization.

Inositol 1,3,4,5,6-pentakisphosphate: A higher inositol phosphate with similar signaling functions.

Uniqueness

Ins(1,4,5)-P3 hexapotassium salt is unique due to its specific role in the rapid mobilization of calcium ions from intracellular stores. Its ability to act as a second messenger in various signal transduction pathways distinguishes it from other inositol phosphates .

Properties

IUPAC Name |

hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-PPKFVSOLSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)